molecular formula C10H13Br B2522012 1-(2-Bromoethyl)-2,4-dimethylbenzene CAS No. 69919-99-9

1-(2-Bromoethyl)-2,4-dimethylbenzene

Cat. No. B2522012
CAS RN: 69919-99-9
M. Wt: 213.118
InChI Key: QIHQCKKCEUTNJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, paper discusses the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene through diazotization and bromination, which is a method that could potentially be adapted for the synthesis of 1-(2-Bromoethyl)-2,4-dimethylbenzene. Similarly, paper describes a two-step synthesis involving a methylation reaction followed by a Friedel-Crafts reaction, which is another potential route for synthesizing structurally related compounds.

Molecular Structure Analysis

The molecular structures of brominated aromatic compounds are often determined using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, paper reports the X-ray crystal structure of a trimethylbenzene derivative, which provides insights into the arrangement of substituents around the benzene ring. These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is highlighted in several papers. Paper describes a palladium-catalyzed domino reaction involving a brominated benzene derivative, which could be relevant to understanding the types of chemical reactions that this compound might undergo. Additionally, paper discusses the Wittig-Horner reaction to synthesize a brominated vinyl benzene derivative, indicating the potential for this compound to participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are often influenced by their molecular structure. For instance, paper explores the intermolecular interactions in antipyrine-like derivatives through Hirshfeld surface analysis and DFT calculations, which could be relevant for predicting the properties of this compound. Paper also investigates the fluorescence properties of a brominated benzene derivative, suggesting that this compound may exhibit interesting optical properties.

Scientific Research Applications

Bromination and Conversion into Sulfur-functionalized Benzoquinones

The bromination of dimethylbenzenes, closely related to 1-(2-Bromoethyl)-2,4-dimethylbenzene, has been extensively studied. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions led to multiple bromination products, including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. These products have been used to create sulfur-containing quinone derivatives, demonstrating the compound's utility in synthesizing chemically diverse structures (Aitken et al., 2016).

Synthesis of Polyalkylated s-Indacenes

The alkylation of malonic esters from bromomethylated dimethylbenzene, similar to this compound, has been used to prepare polyalkylated s-indacenes. These compounds are significant due to their potential as ligand precursors, showcasing the compound's role in synthesizing complex organic structures (Dahrouch et al., 2001).

Crystal Structure Analysis

Research on compounds like this compound includes detailed crystal structure analysis. For example, the study of 1-bromo-3,4-bis(bromomethyl)-2,5-dimethoxybenzene, a structurally related compound, provided insights into its molecular geometry and intermolecular interactions, which are vital for understanding the physical and chemical properties of these compounds (Hammershøj et al., 2005).

Comparative Studies in Bromination Reactions

Comparative studies on the bromination kinetics of different dimethylbenzenes, including compounds similar to this compound, have been conducted. These studies reveal differences in reaction speeds and intermediate compound formation, highlighting the compound's role in understanding reaction mechanisms and kinetics (Villalba et al., 2018).

Non-Covalent Interaction Studies in Complexes

Non-covalent interaction studies of complexes involving dimethylbenzene derivatives, akin to this compound, provide insights into molecular interactions. These studies are crucial for designing and understanding the behavior of complex molecular systems (Kia & Kalaghchi, 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, many alkylbenzenes are flammable and can cause skin and eye irritation .

Future Directions

The future directions for a compound like “1-(2-Bromoethyl)-2,4-dimethylbenzene” would depend on its potential applications. If it has useful properties, it could be studied further for use in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

1-(2-bromoethyl)-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHQCKKCEUTNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69919-99-9
Record name 1-(2-bromoethyl)-2,4-dimethylbenzene
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